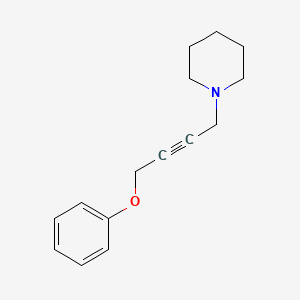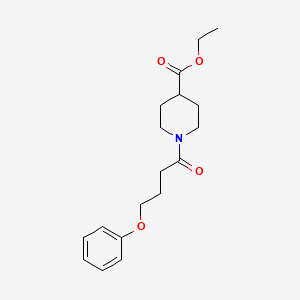![molecular formula C23H24N2O3 B3974560 methyl N-[(2-phenyl-4-quinolinyl)carbonyl]leucinate](/img/structure/B3974560.png)
methyl N-[(2-phenyl-4-quinolinyl)carbonyl]leucinate
Übersicht
Beschreibung
Methyl N-[(2-phenyl-4-quinolinyl)carbonyl]leucinate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MLN4924, and it is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). The NAE is an enzyme that plays a crucial role in the regulation of protein degradation, and MLN4924 has been shown to inhibit this enzyme, leading to the accumulation of proteins that are targeted for degradation.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy. MLN4924 has been tested in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.
Wirkmechanismus
MLN4924 inhibits the NAE enzyme, which is responsible for the activation of the NEDD8 protein. The NEDD8 protein is a small ubiquitin-like modifier that is involved in the regulation of protein degradation. When NEDD8 is activated by NAE, it binds to the cullin-RING ligase (CRL) complex, which is responsible for the ubiquitination and degradation of proteins. MLN4924 inhibits the activation of NEDD8, leading to the accumulation of proteins that are targeted for degradation. This accumulation of proteins can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis by inhibiting the activation of NEDD8 and the subsequent degradation of proteins. MLN4924 has also been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy for cancer treatment. In addition, MLN4924 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MLN4924 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. MLN4924 has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, MLN4924 also has some limitations for lab experiments. It is a potent inhibitor of the NAE enzyme, which is involved in the regulation of protein degradation, and this can lead to off-target effects. In addition, MLN4924 has been shown to have some toxicity in non-cancer cells, making it important to carefully evaluate its safety profile in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on MLN4924. One area of interest is the development of combination therapies that include MLN4924 and other chemotherapeutic agents. Another area of interest is the identification of biomarkers that can predict the response to MLN4924 treatment in cancer patients. In addition, there is ongoing research on the potential use of MLN4924 in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in developing more potent and selective inhibitors of the NAE enzyme that can overcome the limitations of MLN4924.
Eigenschaften
IUPAC Name |
methyl 4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15(2)13-21(23(27)28-3)25-22(26)18-14-20(16-9-5-4-6-10-16)24-19-12-8-7-11-17(18)19/h4-12,14-15,21H,13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQKKOAJAPWPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4-chlorophenyl)-7-(2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3974483.png)
![N-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3974494.png)
![2-[(2-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974505.png)
![5-oxo-1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B3974509.png)
![4-tert-butyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B3974510.png)
![1-[1-(2-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974526.png)
![N-dibenzo[b,d]furan-3-yl-4-fluorobenzamide](/img/structure/B3974530.png)

![2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3974534.png)
![1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974536.png)
![1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974539.png)


